molecular formula C27H28F2O3 B2600459 (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-trien-14-one CAS No. 1192740-86-5

(13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-trien-14-one

Cat. No.: B2600459
CAS No.: 1192740-86-5
M. Wt: 438.515
InChI Key: SDYMIDMUFXWPCF-QGOAFFKASA-N
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Description

The compound (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one is a complex organic molecule characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one typically involves multiple steps, starting from simpler organic precursors. The key steps include:

  • Formation of the tetracyclic core : This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
  • Introduction of the methoxy and difluoromethoxy groups : These functional groups are usually introduced via nucleophilic substitution reactions, using appropriate methoxy and difluoromethoxy reagents.
  • Final assembly and purification : The final steps involve the coupling of the phenylmethylidene group and purification of the compound through techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction : Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
  • Substitution : Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or amines.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic or basic conditions.
  • Reduction : Lithium aluminum hydride in anhydrous ether.
  • Substitution : Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one has several scientific research applications:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
  • Medicine : Explored as a lead compound for the development of new pharmaceuticals.
  • Industry : Potential applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one can be compared with other tetracyclic compounds, such as:

  • Tetracycline : An antibiotic with a similar tetracyclic structure but different functional groups and biological activity.
  • Cholesterol : A tetracyclic sterol involved in cellular processes.
  • Steroids : A class of compounds with a tetracyclic core, used in various therapeutic applications.

The uniqueness of (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one

Properties

IUPAC Name

(16E)-16-[[4-(difluoromethoxy)phenyl]methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F2O3/c1-27-12-11-22-21-10-8-20(31-2)14-17(21)5-9-23(22)24(27)15-18(25(27)30)13-16-3-6-19(7-4-16)32-26(28)29/h3-4,6-8,10,13-14,22-24,26H,5,9,11-12,15H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYMIDMUFXWPCF-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(=CC4=CC=C(C=C4)OC(F)F)C2=O)CCC5=C3C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC3C(C1C/C(=C\C4=CC=C(C=C4)OC(F)F)/C2=O)CCC5=C3C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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